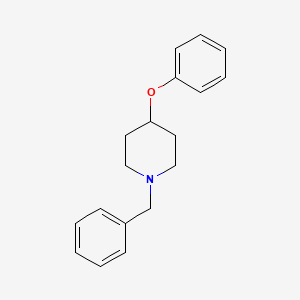
1-Benzyl-4-phenoxypiperidine
Vue d'ensemble
Description
1-Benzyl-4-phenoxypiperidine is a type of phenylpiperidine . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-Benzyl-4-phenoxypiperidine are not provided in the search results . For detailed information, one might need to refer to specialized chemical databases or safety data sheets.Applications De Recherche Scientifique
Histamine H3 Antagonist
1-Benzyl-4-phenoxypiperidine derivatives have been studied for their role as histamine H3 antagonists. Research by Dvorak et al. (2005) found that compounds with a 4-phenoxypiperidine core exhibit potent H3 antagonist activity, making them potential candidates for treating disorders related to histamine dysregulation (Dvorak et al., 2005).
NMDA Receptor Antagonists
Compounds similar to 1-Benzyl-4-phenoxypiperidine, specifically 1-(heteroarylalkynyl)-4-benzylpiperidines, have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists. Wright et al. (2001) explored their potential in treating Parkinson's disease and found that certain compounds demonstrated potency in this application (Wright et al., 2001).
LSD1 Inhibitors
A study by Xi et al. (2018) on 4-(4-benzyloxy)phenoxypiperidines, which are structurally related to 1-Benzyl-4-phenoxypiperidine, showed that these compounds could inhibit lysine specific demethylase 1 (LSD1), a target in cancer treatment. The study highlighted one compound, 10d, for its potent inhibitory activity and potential as a therapeutic agent in LSD1 associated tumors (Xi et al., 2018).
Selective Estrogen Receptor Modulators (SERMs)
Jha et al. (2015) synthesized derivatives of 1-Benzyl-4-phenoxypiperidine as potential selective estrogen receptor modulators (SERMs) for breast cancer treatment. Their study found that certain compounds displayed significant cytotoxic potency against breast cancer cell lines and potential as therapeutic agents (Jha et al., 2015).
Dopamine Transporter Inhibitors
Greiner et al. (2003) studied 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, structurally related to 1-Benzyl-4-phenoxypiperidine, for their ability to inhibit the dopamine transporter (DAT). Their findings suggested potential applications in neurological disorders where modulation of dopamine levels is beneficial (Greiner et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-4-phenoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXNWAITWRDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenoxypiperidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)

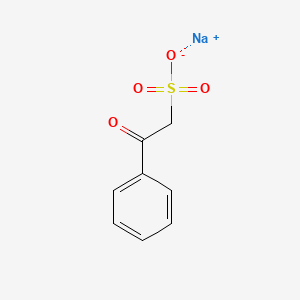



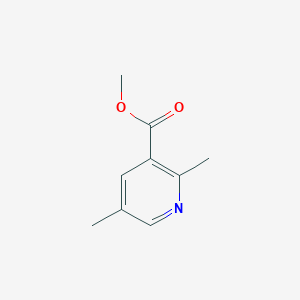
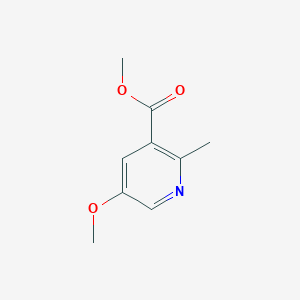

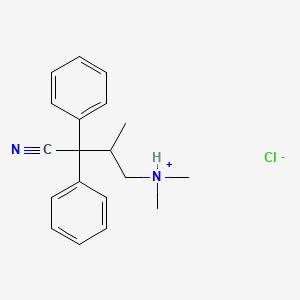
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)
